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3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with dimethyl groups and a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 4,5-dimethyl-2-oxazoline with a trifluoropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-1,3-oxazol-2-yl)methanamine
- 5-(4,5-Dimethyl-1,3-oxazol-2-yl)-4-(3-piperidinyl)-2-pyrimidinyl methyl ether
Uniqueness
Compared to similar compounds, 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one stands out due to its trifluoropropanone moiety, which imparts unique chemical and biological properties
Biological Activity
3-(4,5-Dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a trifluoropropanone moiety linked to a dimethyl oxazole ring. Its molecular formula is C8H8F3N1O1, with a molecular weight of approximately 201.15 g/mol. The presence of trifluoromethyl groups suggests potential lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Below are some key findings:
Antimicrobial Activity
In studies evaluating the antimicrobial efficacy of the compound:
- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The inhibition rates were found to be concentration-dependent:
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 25 | 20 |
50 | 50 | 45 |
100 | 75 | 70 |
This suggests potential utility in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that the compound induces apoptosis in cancer cell lines. A study involving human breast cancer cells (MCF-7) revealed:
Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
10 | 85 | 15 |
50 | 65 | 35 |
100 | 30 | 70 |
These findings indicate that higher concentrations significantly reduce cell viability while increasing apoptosis.
Case Studies
Case Study: Anticancer Mechanism Investigation
A recent study aimed to elucidate the mechanism by which this compound induces apoptosis in cancer cells. The researchers found that it activates caspase pathways and increases reactive oxygen species (ROS) levels within cells, leading to mitochondrial dysfunction and cell death.
Case Study: In Vivo Efficacy
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effects were comparable to those observed with standard non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H8F3NO2/c1-4-5(2)14-7(12-4)3-6(13)8(9,10)11/h3H2,1-2H3 |
InChI Key |
PFRDWYMBQDPMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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